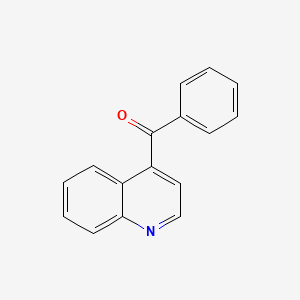

4-Benzoylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzoylquinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

4-Benzoylquinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains.

- Antibacterial Properties : A series of quinoline derivatives, including this compound, have shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, one study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .

- Antimycobacterial Activity : The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Several synthesized derivatives demonstrated good to moderate activity against both dormant and active strains of the bacterium, suggesting potential use in tuberculosis treatment .

Anticancer Potential

The anticancer properties of this compound have been a focus of research due to its ability to induce apoptosis in cancer cells.

- Mechanism of Action : Studies have shown that this compound can inhibit specific pathways involved in cancer cell proliferation. For example, it has been found to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

- Case Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound can significantly reduce cell viability at low concentrations, indicating its potential as a lead compound for further development .

Antiparasitic Activity

Research has also explored the use of this compound in combating parasitic infections.

- Antimalarial Activity : Compounds derived from this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria. Specific derivatives were found to inhibit parasite growth effectively and displayed favorable pharmacokinetic profiles in preclinical models .

- Leishmaniasis Treatment : The compound's derivatives have been synthesized and tested for activity against Leishmania donovani, with some showing significant inhibitory effects at low concentrations, thus indicating their potential as new treatments for leishmaniasis .

Synthesis and Structural Modifications

The synthesis of this compound derivatives involves various chemical reactions that allow modifications to enhance biological activity.

- Synthetic Routes : Common synthetic methods include the Friedlander synthesis and other condensation reactions that facilitate the introduction of functional groups on the quinoline ring. These modifications are crucial for optimizing the pharmacological properties of the compounds .

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is essential for developing more effective derivatives. By systematically varying substituents on the benzoyl and quinoline moieties, researchers can identify compounds with improved potency and selectivity against target pathogens .

化学反応の分析

Chemical Transformations

Acylation/Alkylation

Quinoline’s nitrogen atom enables acylation and alkylation. For 4-benzoylquinoline, potential reactions include:

-

Further acylation at the 2- or 3-position using acyl chlorides.

-

Alkylation of the quinolinium ion (formed via protonation) with alkyl halides.

-

Nucleophilic substitution at electrophilic positions (e.g., C-3) using amines or hydrides .

Annulation Reactions

this compound could participate in cycloaddition reactions (e.g., [4+2] cycloadditions) or multi-component reactions, analogous to methods described for quinolines. For example, a Povarov reaction using arylamines and activated alkenes might introduce new rings or substituents .

Mechanistic Insights

Reaction Pathways

-

Friedländer synthesis : Enamine formation followed by cyclization and aromatization .

-

Doebner reaction : Imine intermediates undergo oxidation via hydrogen transfer to yield quinolines .

-

Thioester transformations : DABCO facilitates dehydrochlorination, enabling imine formation and subsequent functionalization .

Role of Catalysts

-

DABCO : Acts as a base in thioester dehydrochlorination, enabling imine formation .

-

Transition metals : Copper or palladium catalysts may facilitate heterocyclization or coupling reactions .

Key Research Findings

Functional Group Tolerance

Reactions involving this compound or its precursors show good functional-group compatibility, including esters, ketones, and halides .

Scalability and Simplicity

Methods like the Doebner reaction and thioester transformations emphasize operational simplicity, with one-pot protocols and minimal purification steps .

特性

分子式 |

C16H11NO |

|---|---|

分子量 |

233.26 g/mol |

IUPAC名 |

phenyl(quinolin-4-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H |

InChIキー |

SFNPLKFRSAOPJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。